

# 5-Bromosalicylamide CAS number and properties

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## Compound of Interest

Compound Name: 5-Bromosalicylamide

Cat. No.: B1265511

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An In-depth Technical Guide to **5-Bromosalicylamide**

## Introduction

**5-Bromosalicylamide**, also identified by its IUPAC name 5-bromo-2-hydroxybenzamide, is an organic compound with the molecular formula  $C_7H_6BrNO_2$ .<sup>[1]</sup> It is a halogenated derivative of salicylamide, characterized by a bromine atom substituted at the fifth position of the benzene ring.<sup>[2]</sup> This substitution significantly influences its chemical reactivity and biological properties, making it a compound of interest for researchers in medicinal chemistry, drug development, and organic synthesis.<sup>[1][2]</sup> The presence of the bromine atom can enhance therapeutic potential, with related compounds showing antimicrobial, antiviral, and anticancer activities.<sup>[2]</sup>

CAS Number: 6329-74-4<sup>[1][3][4][5]</sup>

## Chemical and Physical Properties

**5-Bromosalicylamide** is typically a white to off-white crystalline solid.<sup>[3][6]</sup> Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	5-bromo-2-hydroxybenzamide	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1][4][5]
Molecular Weight	216.03 g/mol	[1][4][6]
Melting Point	241-245 °C	[3][4][6]
Boiling Point	316.6 °C at 760 mmHg (Predicted)	[4][6][7]
Density	1.759 g/cm <sup>3</sup> (Predicted)	[4][6][7]
pKa	7.79 ± 0.18 (Predicted)	[6][7]
Appearance	White to off-white solid	[6]
InChI Key	MRMOPHYFXXZTFN- UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)C(=O)N)O</chem>	[1]
EC Number	228-704-5	[4][5]

## Experimental Protocols

### Synthesis of 5-Bromosalicylamide from 5-Bromosalicylic Acid[6][9]

This protocol details the synthesis of 5-bromo-2-hydroxybenzamide from its corresponding carboxylic acid.

Materials:

- 5-bromosalicylic acid
- n-butanol
- Concentrated sulfuric acid (95.6%)

- Methanol
- Ammonia in methanol solution (7 N)
- Ethyl acetate
- Hexane
- 100 mL round-bottom flask
- Dean-Stark apparatus
- Reflux condenser

Procedure:

- In a 100 mL round-bottom flask, dissolve 30 g (135.5 mmol) of 5-bromosalicylic acid in 60 mL of n-butanol.
- Add 289  $\mu$ L (5.42 mmol) of concentrated sulfuric acid to the solution.
- Equip the flask with a Dean-Stark manifold and a reflux condenser. Add an additional 12 mL of n-butanol to the Dean-Stark trap.
- Heat the reaction mixture to reflux and continue for 2 days.
- After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a light yellow oil.
- To the resulting oil, add 50 mL of methanol, followed by the slow addition of 116 mL of a 7 N methanolic ammonia solution.
- Stir the reaction mixture at room temperature for 2 days. Monitor the progress of the reaction using HPLC.
- Upon completion, concentrate the reaction mixture to yield a white solid.

- Wash the crude product with a small amount of ethyl acetate and then hexane to afford the pure product. This procedure is reported to yield 24 g of **5-Bromosalicylamide** as a white crystalline solid (82% yield).[8]

## Biological Activity and Signaling Pathway

**5-Bromosalicylamide** demonstrates significant biological activity, primarily through its interaction with the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[1] It functions as an inhibitor of the I $\kappa$ B kinase (IKK) complex.[1] The NF- $\kappa$ B pathway is a crucial regulator of inflammatory responses, immune function, cell proliferation, and apoptosis. By inhibiting the IKK complex, **5-Bromosalicylamide** prevents the phosphorylation and subsequent degradation of I $\kappa$ B proteins. This action keeps NF- $\kappa$ B sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.

This mechanism of action is the basis for its observed:

- Anti-inflammatory Properties: By blocking the activation of the NF- $\kappa$ B pathway, the compound can effectively reduce inflammation.[1]
- Antitumor Activity: Research has indicated that **5-Bromosalicylamide** can suppress the proliferation of ovarian cancer cells by inducing cell cycle arrest in the G1 phase.[1]

Caption: Inhibition of the NF- $\kappa$ B signaling pathway by **5-Bromosalicylamide**.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)